

# The Economic Calculus of Kidney Stones: A Comparative Analysis of Uralyt-U Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Uralyt-U |           |
| Cat. No.:            | B1614982 | Get Quote |

#### For Immediate Release

A comprehensive review of the cost-effectiveness of **Uralyt-U** (potassium sodium hydrogen citrate) therapy for the management of uric acid kidney stones reveals it to be a highly competitive and often financially superior alternative to surgical interventions. This guide synthesizes the available clinical and economic data to provide researchers, scientists, and drug development professionals with a detailed comparison of **Uralyt-U** against established surgical procedures such as shock wave lithotripsy (SWL), ureteroscopy (URS), and percutaneous nephrolithotomy (PCNL).

Uric acid stones, which account for a significant proportion of all urinary calculi, are unique in their susceptibility to dissolution through medical therapy. **Uralyt-U**, a urinary alkalinizing agent, leverages this characteristic by increasing urine pH, thereby dissolving existing stones and preventing the formation of new ones.[1][2][3] This non-invasive approach presents a stark contrast to the procedural nature of surgical stone removal.

## Comparative Cost-Effectiveness: Uralyt-U vs. Surgical Interventions

Successful medical dissolution therapy (MDT) with agents like **Uralyt-U** is demonstrably cost-effective. A retrospective analysis comparing MDT to surgical treatment for uric acid stones found the average cost to achieve a stone-free status with successful dissolution to be significantly lower than that of primary surgical treatment.[1][4][5][6]



However, the cost-effectiveness of MDT is contingent on treatment success. In cases of incomplete response or treatment failure, the overall cost can increase due to the need for subsequent surgical intervention.[1][4][5][6]

Table 1: Cost Comparison of Uralyt-U Therapy vs. Surgical Interventions for Uric Acid Stones

| Treatment Modality                                         | Average Cost to Achieve<br>Stone-Free Status (USD) | Notes                                                                                   |
|------------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------|
| Uralyt-U Therapy (Successful Dissolution)                  | \$1,675[1][4][5][6]                                | Includes medication,<br>monitoring, and physician<br>visits.                            |
| Uralyt-U Therapy (Partial<br>Response)                     | \$10,124[1][4][5][6]                               | Costs increase due to prolonged treatment and potential need for additional procedures. |
| Uralyt-U Therapy (No<br>Response)                          | \$21,584[1][4][5][6]                               | Includes the cost of failed medical therapy followed by surgical intervention.          |
| Primary Surgical Treatment<br>(Theoretical Matched Cohort) | \$15,037 - \$20,511[1][4][5][6]                    | Represents the estimated cost if the same patients had undergone surgery initially.     |
| Shock Wave Lithotripsy (SWL)                               | \$8,581 - \$11,754[7]                              | General cost estimate, may vary for uric acid stones.                                   |
| Ureteroscopy (URS)                                         | \$9,469 - \$11,754[7]                              | General cost estimate, may vary for uric acid stones.                                   |
| Percutaneous Nephrolithotomy (PCNL)                        | \$18,077 - \$20,078[7]                             | General cost estimate, may vary for uric acid stones.                                   |

### Efficacy and Recurrence: A Long-Term Perspective

Beyond the initial cost of treatment, the long-term efficacy in preventing stone recurrence is a critical factor in the overall cost-effectiveness. **Uralyt-U** therapy, when adhered to, has been shown to be effective in preventing the recurrence of uric acid stones.[8]



Table 2: Efficacy and Recurrence Rates of Uralyt-U Therapy vs. Surgical Interventions

| Treatment Modality                  | Stone-Free Rate<br>(Initial Treatment)    | One-Year Stone-<br>Free Rate<br>(Recurrence) | Notes                                                                |
|-------------------------------------|-------------------------------------------|----------------------------------------------|----------------------------------------------------------------------|
| Uralyt-U Therapy                    | 33% (complete dissolution)[1][4][5][6]    | 91.9%[3]                                     | Success is dependent on patient adherence and stone characteristics. |
| Shock Wave<br>Lithotripsy (SWL)     | Varies by stone size and location[9]      | Not specific to uric acid stones.            | Uric acid stones are generally amenable to SWL.                      |
| Ureteroscopy (URS)                  | High[9]                                   | Not specific to uric acid stones.            | Considered highly effective for a variety of stone types.            |
| Percutaneous Nephrolithotomy (PCNL) | Very high, especially for large stones[9] | Not specific to uric acid stones.            | Typically reserved for larger or more complex stones.                |

Uric acid stone formers have a higher likelihood of recurrence compared to those with calcium oxalate stones, making long-term preventive therapy with agents like **Uralyt-U** particularly important.[3][10] Adherence to medical therapy is associated with smaller recurrent stone sizes and a lower need for surgical re-intervention.[8]

#### **Experimental Protocols**

The methodologies employed in the cited studies provide a framework for understanding the evidence supporting the cost-effectiveness of **Uralyt-U**.

## Retrospective Cost-Analysis of Medical Dissolution Therapy (MDT) vs. Surgical Treatment

 Study Design: A retrospective study of patients with a known history of uric acid stones, urine pH ≤5.5, and stone density of <500 Hounsfield units on computed tomography (CT).[1][5][6]</li>



- Intervention: Patients received oral medical dissolution therapy, with treatment response monitored by follow-up CT scans.
- Cost Analysis: The cost of treatment in the dissolution group was compared to a theoretical matched cohort that would have undergone primary surgical treatment. Costs were estimated using Medicare reimbursement scales.[1][5][6]
- Outcome Measures: Complete, partial, or no dissolution of stones; need for subsequent surgical intervention; and the average cost to achieve stone-free status.[1][5][6]

#### **Prospective Evaluation of Uralyt-U Efficacy**

- Study Design: A prospective cohort study of patients with uric acid renal calculi.[11]
- Intervention: Patients were treated with **Uralyt-U** (potassium sodium hydrogen citrate). The role of ureteral stenting was also evaluated in a subset of patients.[11]
- Outcome Measures: Complete stone dissolution, assessed after an average of 3 months of treatment.[11]

### Visualizing the Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the pathophysiology of uric acid stone formation and the logical flow of a cost-effectiveness analysis.





Click to download full resolution via product page

Fig. 1: Pathophysiology of Uric Acid Stone Formation and **Uralyt-U** Action.





Click to download full resolution via product page

Fig. 2: Cost-Effectiveness Analysis Workflow for Uric Acid Stone Treatment.

#### Conclusion



The evidence strongly suggests that **Uralyt-U** therapy is a cost-effective, and in many cases, superior first-line treatment for patients with uric acid kidney stones. Its non-invasive nature and proven efficacy in both dissolving existing stones and preventing recurrence offer significant advantages over surgical procedures. While the initial success of medical dissolution is a key determinant of its cost-effectiveness, the long-term benefits of avoiding recurrent stone formation and the need for repeated surgical interventions further solidify its position as a valuable therapeutic option. Future research should focus on prospective, randomized controlled trials to provide a more definitive head-to-head comparison of the long-term cost-effectiveness of **Uralyt-U** therapy against the various surgical modalities for uric acid stone management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. droracle.ai [droracle.ai]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Patients treated for uric acid stones reoccur more often and within a shorter interval compared to patients treated for calcium stones PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy | Canadian Urological Association Journal [cuaj.ca]
- 6. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kidney Stone Treatment Surgery Cost [urologistflorida.com]
- 8. Long-term Recurrence Rates in Uric Acid Stone Formers With or Without Medical Management - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. The clinical and cost effectiveness of surgical interventions for stones in the lower pole of the kidney: the percutaneous nephrolithotomy, flexible ureterorenoscopy and extracorporeal shockwave lithotripsy for lower pole kidney stones randomised controlled trial (PUrE RCT) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patients treated for uric acid stones reoccur more often and within a shorter interval in comparison to patients treated for calcium stones | Canadian Urological Association Journal [cuaj.ca]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Economic Calculus of Kidney Stones: A
   Comparative Analysis of Uralyt-U Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1614982#a-comparative-study-of-the-cost effectiveness-of-uralyt-u-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com